Cas no 1036273-20-7 (2,4,5-Trifluoro-benzeneacetic acid methyl ester)

2,4,5-Trifluoro-benzeneacetic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 2,4,5-Trifluorophenylacetic acid methyl ester
- methyl 2-(2,4,5-trifluorophenyl)acetate
- (2,4,5-Trifluorophenyl)acetic acid methyl ester
- 2,4,5-Trifluoro-benzeneacetic acid methyl ester
-
- MDL: MFCD12025026
- インチ: 1S/C9H7F3O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3
- InChIKey: JPYICMNNEOKITA-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1CC(=O)OC)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- トポロジー分子極性表面積: 26.3
2,4,5-Trifluoro-benzeneacetic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T790015-1g |
2,\u200b4,\u200b5-\u200bTrifluoro-benzeneacetic acid methyl ester |
1036273-20-7 | 1g |
$ 675.00 | 2022-06-02 | ||
TRC | T790015-1000mg |
2,4,5-Trifluoro-benzeneacetic acid methyl ester |
1036273-20-7 | 1g |
$816.00 | 2023-05-17 | ||
Ambeed | A458142-1g |
Methyl 2-(2,4,5-trifluorophenyl)acetate |
1036273-20-7 | 95+% | 1g |
$187.0 | 2024-04-26 | |
1PlusChem | 1P00HAL8-250mg |
Methyl 2-(2,4,5-trifluorophenyl)acetate |
1036273-20-7 | 98% | 250mg |
$132.00 | 2025-02-28 | |
1PlusChem | 1P00HAL8-1g |
Methyl 2-(2,4,5-trifluorophenyl)acetate |
1036273-20-7 | 98% | 1g |
$243.00 | 2025-02-28 | |
A2B Chem LLC | AI06076-1g |
(2,4,5-Trifluorophenyl)acetic acid methyl ester |
1036273-20-7 | 98% | 1g |
$195.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1263969-250mg |
Methyl 2-(2,4,5-trifluorophenyl)acetate |
1036273-20-7 | 98% | 250mg |
$255 | 2025-02-28 | |
abcr | AB433791-5 g |
(2,4,5-Trifluorophenyl)acetic acid methyl ester |
1036273-20-7 | 5g |
€1,373.40 | 2023-04-23 | ||
TRC | T790015-100mg |
2,4,5-Trifluoro-benzeneacetic acid methyl ester |
1036273-20-7 | 100mg |
$138.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1263969-1g |
Methyl 2-(2,4,5-trifluorophenyl)acetate |
1036273-20-7 | 98% | 1g |
$395 | 2024-06-06 |
2,4,5-Trifluoro-benzeneacetic acid methyl ester 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
2,4,5-Trifluoro-benzeneacetic acid methyl esterに関する追加情報
2,4,5-Trifluoro-benzeneacetic Acid Methyl Ester
The compound 2,4,5-Trifluoro-benzeneacetic acid methyl ester (CAS No. 1036273-20-7) is a fluorinated aromatic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a trifluorobenzene ring with an acetic acid methyl ester group. The presence of three fluorine atoms on the benzene ring imparts distinctive electronic and physical properties to the molecule, making it highly versatile for different industrial and research purposes.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and development. The trifluorobenzene moiety in this compound is known to enhance the lipophilicity and stability of molecules, which are critical properties for designing effective pharmaceutical agents. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that fluorinated aromatic compounds can improve the bioavailability and pharmacokinetics of drugs targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, 2,4,5-Trifluoro-benzeneacetic acid methyl ester has shown potential in agrochemicals as a precursor for herbicides and insecticides. The methyl ester group in the molecule plays a crucial role in enhancing the solubility and bioactivity of these compounds. A study conducted by researchers at the University of California revealed that fluorinated acetic acid esters can exhibit selective toxicity against agricultural pests while minimizing environmental impact.
The synthesis of 2,4,5-Trifluoro-benzeneacetic acid methyl ester involves a multi-step process that typically begins with the fluorination of benzene derivatives. Advanced techniques such as electrophilic substitution and nucleophilic aromatic substitution are employed to introduce fluorine atoms at specific positions on the benzene ring. The subsequent introduction of the acetic acid methyl ester group is achieved through methods like Friedel-Crafts acylation or nucleophilic acyl substitution. These synthetic routes are optimized to ensure high yield and purity of the final product.
From a structural perspective, 2,4,5-Trifluoro-benzeneacetic acid methyl ester exhibits a high degree of symmetry due to the placement of fluorine atoms at positions 2, 4, and 5 on the benzene ring. This symmetry contributes to its stability and reactivity under various chemical conditions. The molecule's ability to form hydrogen bonds due to the presence of oxygen atoms in both the trifluorobenzene and methyl ester groups further enhances its versatility in chemical reactions.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of fluorinated aromatic compounds with greater accuracy. For example, density functional theory (DFT) calculations have been used to study the electronic distribution in 2,4,5-Trifluoro-benzeneacetic acid methyl ester, providing insights into its potential for use in organic electronics. These studies suggest that the compound could serve as a building block for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
In terms of environmental impact, fluorinated compounds like 2,4,5-Trifluoro-benzeneacetic acid methyl ester are generally considered stable under normal conditions. However, their persistence in ecosystems has raised concerns among environmental scientists. Ongoing research aims to develop biodegradable alternatives or methods for safe disposal of these compounds to minimize their ecological footprint.
The demand for fluorinated aromatic compounds continues to grow across industries due to their unique chemical properties and wide-ranging applications. As research progresses, compounds like 2,4,5-Trifluoro-benzeneacetic acid methyl ester are expected to play an increasingly important role in advancing technology and improving human health.
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